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molecular formula C11H9ClS B8592337 2-(3-Chloro-2-methylphenyl)thiophene CAS No. 89634-69-5

2-(3-Chloro-2-methylphenyl)thiophene

Cat. No. B8592337
M. Wt: 208.71 g/mol
InChI Key: UFBNPRTYBQGEAB-UHFFFAOYSA-N
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Patent
US04423234

Procedure details

During a 30 minute period a solution of 3-chloro-2-methylaniline (8.3 g, 0.2 mole) in thiophene (100 ml) was added dropwise to a stirred mixture of t-butyl nitrite (30.9 g, 0.3 mole) and copper powder (10.0 g, 0.16 mole) in thiophene (1.9 l). After complete addition, the mixture was heated at 60° for two hours, then at reflux for approximately 18 hours. The reaction mixture was cooled, filtered, and the filtrate evaporated under reduced pressure to leave a residue. The residue was subjected to column chromatography on silica gel, elution with toluene. The toluene was evaporated under reduced pressure to leave a residue which was rechromatographed on silica gel, elution with n-heptane. The fractions which contained the desired product was combined and evaporated under reduced pressure to leave an oil. The oil was purified by distillation under reduced pressure to yield 2-(3-chloro-2-methylphenyl)thiophene (25.9 g, 62.2% yield, bp 93°/0.1 mm). This experiment is designated Run 5/1 in the following tabulation of several experiments conducted with and without copper, but under otherwise similar conditions.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Name
copper
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N(OC(C)(C)C)=O.[S:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>[Cu]>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([C:18]2[S:17][CH:21]=[CH:20][CH:19]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
30.9 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
1.9 L
Type
reactant
Smiles
S1C=CC=C1
Name
copper
Quantity
10 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for approximately 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue
WASH
Type
WASH
Details
The residue was subjected to column chromatography on silica gel, elution with toluene
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
was rechromatographed on silica gel, elution with n-heptane
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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